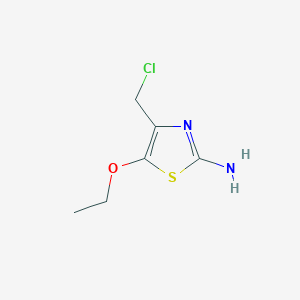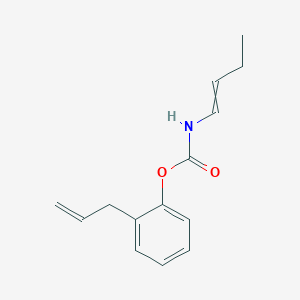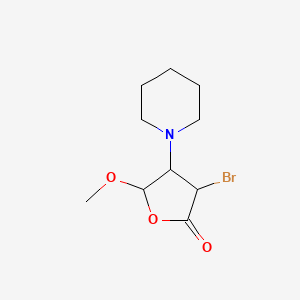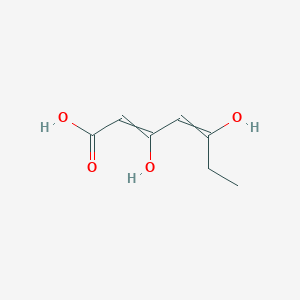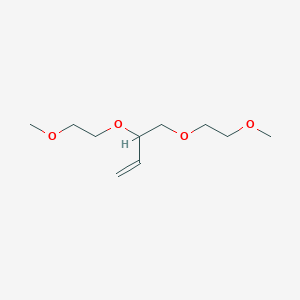
6-Ethenyl-2,5,8,11-tetraoxadodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenyl-2,5,8,11-tetraoxadodecane, also known as triethylene glycol dimethyl ether or triglyme, is a chemical compound with the molecular formula C8H18O4. It is a member of the glyme family, which are ethers derived from ethylene glycol. This compound is known for its use as a solvent and in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethenyl-2,5,8,11-tetraoxadodecane can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylene oxide with methanol. The process is optimized to maximize yield and purity, often employing advanced catalytic systems and separation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ether groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from the reactions of this compound include aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Ethenyl-2,5,8,11-tetraoxadodecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: The compound is employed in the preparation of biological samples and in certain biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: The compound is used as a lubricant and in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 6-Ethenyl-2,5,8,11-tetraoxadodecane involves its ability to act as a solvent and interact with various molecular targets. The compound can form hydrogen bonds and other interactions with different molecules, facilitating their dissolution and reaction. The pathways involved depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dimethyl ether: Similar in structure but with one less ethylene glycol unit.
Tetraethylene glycol dimethyl ether: Similar but with one more ethylene glycol unit.
Polyethylene glycol dimethyl ether: A polymeric form with multiple ethylene glycol units.
Uniqueness
6-Ethenyl-2,5,8,11-tetraoxadodecane is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Its structure allows for versatile applications in various fields, from chemistry to industry .
Properties
CAS No. |
88482-40-0 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3,4-bis(2-methoxyethoxy)but-1-ene |
InChI |
InChI=1S/C10H20O4/c1-4-10(14-8-6-12-3)9-13-7-5-11-2/h4,10H,1,5-9H2,2-3H3 |
InChI Key |
QTNBSSZJQDQXIH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(C=C)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
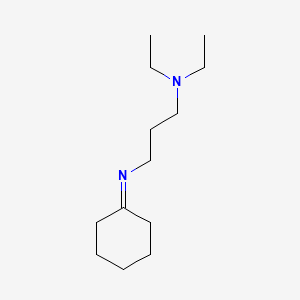

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
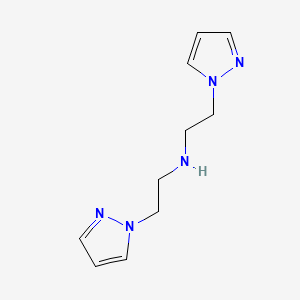
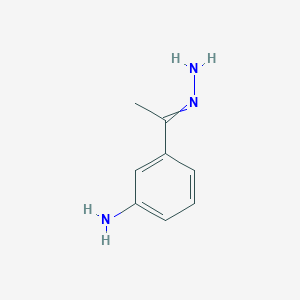
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)

